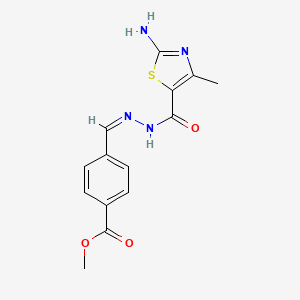
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzoate ester, and a hydrazone linkage, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine hydrate under acidic conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
(Z)-methyl 4-((2-(2-amino-4-methylthiazole-5-carbonyl)hydrazono)methyl)benzoate: shares structural similarities with other thiazole-containing compounds and hydrazones.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole.
Hydrazones: Compounds such as phenylhydrazone and benzylhydrazone.
Uniqueness
Structural Complexity: The combination of a thiazole ring, hydrazone linkage, and benzoate ester makes it unique.
属性
分子式 |
C14H14N4O3S |
|---|---|
分子量 |
318.35 g/mol |
IUPAC 名称 |
methyl 4-[(Z)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C14H14N4O3S/c1-8-11(22-14(15)17-8)12(19)18-16-7-9-3-5-10(6-4-9)13(20)21-2/h3-7H,1-2H3,(H2,15,17)(H,18,19)/b16-7- |
InChI 键 |
LMGAZMKEOXXNFF-APSNUPSMSA-N |
手性 SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


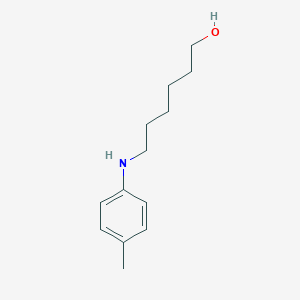
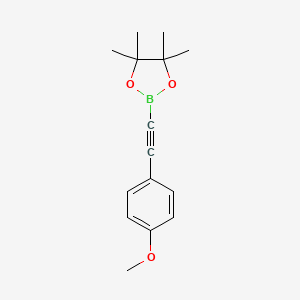
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14122843.png)
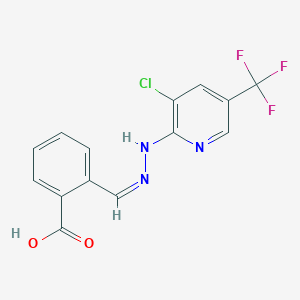
![4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide](/img/structure/B14122853.png)
![12,16-Dimethyl-6-(methylamino)-15-[1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol](/img/structure/B14122863.png)


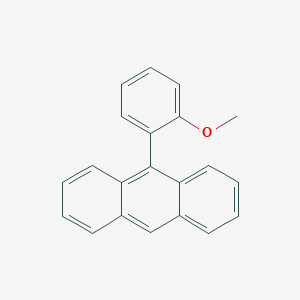
![N-(3,5-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14122877.png)
![3-(tert-Butyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B14122879.png)
![(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl acetate](/img/structure/B14122886.png)


